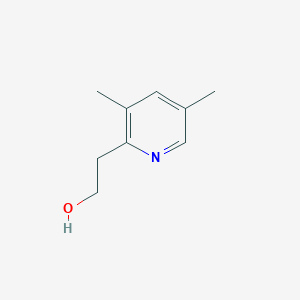

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is a chemical compound with the CAS Number: 1171338-63-8 . It has a molecular weight of 151.21 and its IUPAC name is 2-(3,5-dimethyl-2-pyridinyl)ethanol . The compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The InChI code for 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is 1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Das et al. (2017) introduced Schiff base ligands, including derivatives similar to 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol, to synthesize Cd(II) Schiff base complexes. These complexes demonstrated significant corrosion inhibition properties on mild steel surfaces treated with hydrochloric acid. The study established a connection between inorganic chemistry's coordination compounds and corrosion engineering, offering a new perspective on protecting metal surfaces through molecular design (Das et al., 2017).

Fluorescent Chemosensors

Shylaja et al. (2020) developed dimethylfuran tethered 2-aminopyridine-3-carbonitriles, through a microwave-assisted synthesis, demonstrating the potential of these compounds as fluorescent chemosensors. One of the synthesized compounds showed high sensitivity and selectivity towards Fe3+ ions and picric acid, indicating the practical applications of such molecules in detecting and quantifying environmental and biological analytes (Shylaja et al., 2020).

Molecular and Crystal Structure Analysis

Baker et al. (1995) focused on the synthesis of a ligand similar to 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol and its palladium(II) chloride complex. This research provided insights into the molecular structure of these complexes, revealing a trimeric structure described as a 'molecular tricorn'. Such detailed structural analyses contribute to the understanding of metal-ligand interactions and their implications for designing new materials with specific properties (Baker et al., 1995).

Supramolecular Assemblies

Arora and Pedireddi (2003) studied the crystal engineering of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including pyridine derivatives. This work highlights the role of hydrogen bonding in forming complex structures with potential applications in materials science, showcasing the versatility of pyridine derivatives in constructing ordered molecular assemblies (Arora & Pedireddi, 2003).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H312 and H318 suggest that it is harmful in contact with skin and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposure occurs .

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWHNEPBZFMEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)

![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2939568.png)

![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)

![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)